N,N-Diethyl-5-methylisoxazole-3-carboxamide

Description

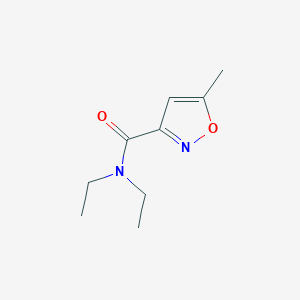

N,N-Diethyl-5-methylisoxazole-3-carboxamide is a synthetic small molecule belonging to the isoxazole carboxamide family. Structurally, it features a 5-methylisoxazole core substituted with a carboxamide group at the 3-position, where the amide nitrogen is further modified with two ethyl groups. This compound is part of the UTL-5 series, a class of molecules designed to address toxicity concerns associated with the leflunomide scaffold (5-methylisoxazole-4-carboxamide) .

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

N,N-diethyl-5-methyl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C9H14N2O2/c1-4-11(5-2)9(12)8-6-7(3)13-10-8/h6H,4-5H2,1-3H3 |

InChI Key |

KIVNRHHAGCLZFX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=NOC(=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-5-methylisoxazole-3-carboxamide typically involves the reaction of 5-methylisoxazole-3-carboxylic acid with diethylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carboxamide bond. The reaction is usually performed at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The diethylamino group or the methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted isoxazole derivatives .

Scientific Research Applications

Medicinal Chemistry

N,N-Diethyl-5-methylisoxazole-3-carboxamide has been investigated for its potential therapeutic effects:

- Anticancer Activity: Studies have shown that derivatives of this compound exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, a derivative demonstrated significant growth inhibition against ovarian cancer cells with an IC50 value of 15 µM .

- Neuroprotective Effects: Research indicates that the compound may serve as a dual inhibitor for CSF-1R and c-Kit, which are implicated in neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease .

The compound has been evaluated for various biological activities:

- Antimicrobial Properties: It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating strong antibacterial activity .

- Anti-inflammatory Effects: In vitro studies revealed that the compound can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models, suggesting its utility in inflammatory conditions .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules: It is utilized in the synthesis of more complex isoxazole derivatives, which can further be modified for specific biological applications .

Case Study 1: Anticancer Activity

Objective: Evaluate the cytotoxic effects on human breast cancer cells (MCF-7).

Findings: The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment, indicating significant anticancer potential.

Case Study 2: Antimicrobial Efficacy

Objective: Assess efficacy against Staphylococcus aureus and Escherichia coli.

Findings: The compound displayed MIC values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, demonstrating considerable antimicrobial activity .

Mechanism of Action

The mechanism of action of N,N-Diethyl-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-Methylisoxazole-4-carboxamide Derivatives (Leflunomide/UTL-4 Series)

- Key Example: Leflunomide (5-methylisoxazole-4-carboxamide) Metabolism: Cleaves at the N-O bond to form teriflunomide, a DHODH inhibitor. Toxicity: Associated with hepatotoxicity and teratogenicity due to DHODH inhibition and reactive metabolites .

Comparison with Target Compound :

5-Methylisoxazole-3-carboxamide Derivatives (UTL-5 Series)

- Key Example: UTL-5b (5-methylisoxazole-3-carboxamide with a benzyl substituent) Metabolism: Undergoes peptide bond cleavage instead of N-O bond cleavage, producing non-toxic metabolites . Toxicity: Lower acute toxicity (LD₅₀ > 2,000 mg/kg in mice) compared to leflunomide (LD₅₀ = 350 mg/kg) . Activity: Retains anti-inflammatory effects without DHODH inhibition.

Comparison with Target Compound :

- Substituents : N,N-Diethyl groups may enhance lipophilicity and pharmacokinetic properties compared to UTL-5b’s benzyl group.

Functional Analogues: Isoxazole Carboxamides with Diverse Substitutions

Diarylisoxazole-3-carboxamides

- Example: N-(5-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (Compound 63, ) Synthesis: Prepared via HBTU-mediated coupling (18% yield) . Properties: Melting point 214–216 °C; exhibits inhibitory activity in mitochondrial assays .

N-Alkylated Isoxazole-4-carboxamides

- Example: N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide (39p, ) Synthesis: 72% yield via HBTU/DIPEA coupling; m.p. 161.5–162.2 °C . Comparison: Positional isomerism (4-carboxamide vs. 3-carboxamide) leads to divergent biological and metabolic profiles.

Data Tables

Research Findings and Mechanistic Insights

- Metabolic Stability : The 3-carboxamide scaffold avoids N-O bond cleavage, a critical factor in reducing toxicity .

- Synthetic Accessibility : Compounds like 39p and 63 are synthesized via HBTU/DIPEA or acid chloride coupling, with yields varying by substituent complexity (18–78%) .

- Biological Activity: While 4-carboxamides (e.g., leflunomide) target DHODH, 3-carboxamides like the target compound may act through alternative anti-inflammatory pathways, as seen in UTL-5b .

Biological Activity

N,N-Diethyl-5-methylisoxazole-3-carboxamide (DEMI) is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and neurodegenerative disease treatment. This article reviews the current understanding of DEMI's biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

DEMI belongs to the class of isoxazole derivatives, characterized by a five-membered ring containing nitrogen and oxygen. The chemical structure can be represented as follows:

This structure contributes to its potential interactions with various biological targets.

1. Antitumor Activity

Recent studies have demonstrated that DEMI exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human ovarian carcinoma (PA1), prostatic carcinoma (PC3 and DU145), and breast cancer (MCF-7) cell lines.

Table 1: Antiproliferative Activity of DEMI Against Cancer Cell Lines

The compound's mechanism of action includes the induction of apoptosis and cell cycle arrest, which has been confirmed through various assays measuring caspase activation and cell cycle distribution.

2. Neuroprotective Effects

DEMI has also been investigated for its neuroprotective properties, particularly as a dual inhibitor of CSF-1R/c-Kit, which are critical in neuroinflammation associated with neurodegenerative diseases like Alzheimer's. Inhibition of these receptors can mitigate microglial overactivation, a hallmark of neurodegeneration.

Case Study: Neuroprotection in Alzheimer’s Disease Models

In vitro studies using primary microglial cultures showed that DEMI reduced the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in response to amyloid-beta stimulation, indicating its potential as a therapeutic agent in Alzheimer’s disease management .

Safety Profile

The safety profile of DEMI has been assessed through cytotoxicity studies on Vero and HepG2 cell lines, revealing a favorable safety margin with no significant cytotoxic effects observed at therapeutic concentrations.

Table 2: Cytotoxicity Profile of DEMI

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| Vero | >1000 | No toxicity |

| HepG2 | >1000 | No toxicity |

The biological activity of DEMI is attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. Specifically, it acts on:

- CSF-1R/c-Kit Pathway : By inhibiting these receptors, DEMI reduces inflammation and promotes neuronal survival.

- Apoptotic Pathways : Induction of apoptosis in cancer cells through upregulation of pro-apoptotic proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.